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molecular formula C13H7ClFN B8322963 3-Chloro-2'-fluorobiphenyl-4-carbonitrile

3-Chloro-2'-fluorobiphenyl-4-carbonitrile

Cat. No. B8322963
M. Wt: 231.65 g/mol
InChI Key: HTGUHXCRBBITLS-UHFFFAOYSA-N
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Patent
US07485640B2

Procedure details

A mixture of 4-bromo-2-chlorobenzonitrile (2.2 g, 10 mmol) and 2-fluorobenzeneboronic acid (1.82 g, 13 mmol) in tetrahydrofuran (30 ml) was treated with 2M sodium carbonate (13 ml) then degassed with nitrogen for 10 min. Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) was added and this mixture was heated under reflux for 12 h. The resulting mixture was partitioned between dichloromethane and water. The organics were washed with water, brine, dried over anhydrous magnesium sulphate, filtered and concentrated in vacuo. Purification of the residue by chromatography on silica gel eluting with isohexane on a gradient of ethyl acetate (5-15%) gave 3-chloro-2′-fluorobiphenyl-4-carbonitrile as a white solid (2.3 g, 99%): δH (400 MHz, CDCl3) 7.17-7.57 (5H, m), 7.64-7.75 (2H, m).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:10][C:4]1[CH:3]=[C:2]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[F:11])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:2.3.4,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)Cl
Name
Quantity
1.82 g
Type
reactant
Smiles
FC1=C(C=CC=C1)B(O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0.58 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then degassed with nitrogen for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organics were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography on silica gel eluting with isohexane on a gradient of ethyl acetate (5-15%)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C#N)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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